molecular formula C7H7BrO2 B1287468 3-Bromo-5-methoxyphenol CAS No. 855400-66-7

3-Bromo-5-methoxyphenol

Cat. No.: B1287468
CAS No.: 855400-66-7
M. Wt: 203.03 g/mol
InChI Key: QFOYNYXCBBRSCY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyphenol typically involves the bromination of 3-methoxyphenol. The process can be summarized in the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxyphenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring make it susceptible to further substitution reactions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form 3-methoxyphenol.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like zinc dust or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Products include various substituted phenols.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include 3-methoxyphenol.

Scientific Research Applications

3-Bromo-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyphenol involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to different enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methoxyphenol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

3-bromo-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYNYXCBBRSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615719
Record name 3-Bromo-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855400-66-7
Record name 3-Bromo-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxyphenol
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Synthesis routes and methods I

Procedure details

1-bromo-3,5-dimethyoxybenzene (3.0 g, 13.8 mmol) was dissolved in dichloromethane (45 mL) and the solution was cooled to −78° C. Boron tribromide (1M in dichloromethane, 41 mL, 41 mmol) was added and the solution was warmed gradually to room temperature over 18 hours. After cooling to −78° C., the reaction was quenched with water (100 mL). The organics were separated and washed with sodium thiosulphate solution then water, then dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with pentane:ethyl acetate 100:0 to 80:20, to afford the title compound in 16% yield (470 mg).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Yield
16%

Synthesis routes and methods II

Procedure details

1-Bromo-3,5-dimethoxy-benzene (0.217 g, 0.001 mol) and KCN (0.20 g, 0.003 mol) were taken up into DMSO (10 mL) and the resulting mixture stirred at 120° C. for six hours, then at 150° C. overnight. The mixture was maintained at this temperature, with stirring for another day. The reaction was then quenched with water and the resulting mixture extracted with EtOAc. The organic layer was washed with saturated NaHCO3, brine, then dried over sodium sulfate and the solvent removed in vacuo. The resulting residue was purified on normal phase chromatography (Heptane/EtOAc) to yield 3-bromo-5-methoxyphenol. MH+ 203, 205
Quantity
0.217 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Commercially available 1-bromo-3,5-dimethoxybenzene (18.74 g, 86.3 mmol) was dissolved in 1-methyl-2-pyrrolidone (100 mL), and sodium thiomethoxide (6.74 g, 96.2 mmol) was added, followed by stirring at 100° C. for 3 hours under nitrogen atmosphere. The reaction solution was cooled to room temperature, 1N hydrochloric acid (200 mL) was added, and extraction was carried out with diethyl ether (500 mL). The organic layer was washed with saturated brine, and subsequently dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=20%-25%) to afford the desired compound (15.03 g, yield 86%) as a white solid.
Quantity
18.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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